molecular formula C19H19N3O2 B12022840 N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide CAS No. 767312-37-8

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide

Cat. No.: B12022840
CAS No.: 767312-37-8
M. Wt: 321.4 g/mol
InChI Key: FVWHNQACDKCZOQ-KEAYEENMSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide is a hydrazinylidene acetamide derivative characterized by a central acetamide backbone, a 4-ethylphenyl substituent, and a 3-phenylallylidene hydrazine moiety. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

CAS No.

767312-37-8

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C19H19N3O2/c1-2-15-10-12-17(13-11-15)21-18(23)19(24)22-20-14-6-9-16-7-4-3-5-8-16/h3-14H,2H2,1H3,(H,21,23)(H,22,24)/b9-6+,20-14+

InChI Key

FVWHNQACDKCZOQ-KEAYEENMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 3-phenylacrylic acid, followed by cyclization and acylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous hydrazinylidene acetamides and related derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies.

Compound Name Key Substituents Melting Point (°C) Functional Groups (IR/NMR) Synthetic Method Reported Activity Reference
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide 4-Ethylphenyl, 3-phenylallylidene Not reported C=O (1660–1664 cm⁻¹), NH (3186–3336 cm⁻¹) Likely diazonium coupling or hydrazine formation Hypothesized kinase/microbial inhibition
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide (13a) 4-Methylphenyl, sulfamoylphenyl 288 C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹), NH (3186 cm⁻¹) Diazonium salt coupling in pyridine Antimicrobial (inferred)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide (13b) 4-Methoxyphenyl, sulfamoylphenyl 274 C≡N (2212 cm⁻¹), C=O (1662 cm⁻¹), NH (3227 cm⁻¹) Diazonium salt coupling in pyridine Antimicrobial (inferred)
N-(3-Methoxyphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazinyl)acetamide 3-Methoxyphenyl, pyridinylmethylene Not reported C=O (~1660 cm⁻¹), NH (~3200 cm⁻¹) Hydrazine-arylidene condensation Potential kinase/GPCR modulation
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazinyl)acetamide 4-Methoxyphenyl, 3-phenoxybenzylidene Not reported C=O, NH (broad, ~3200–3400 cm⁻¹) Hydrazine-benzylidene coupling Undisclosed (patent application)
iCRT3 (Wnt inhibitor) Oxazole, phenylethyl, methyl sulfanyl Not reported C=O, oxazole ring (NMR shifts at δ 2.3–7.8 ppm) Oxazole-thiol coupling Wnt/β-catenin pathway inhibition

Structural and Functional Analysis

  • The 3-phenylallylidene moiety introduces extended π-conjugation, which may stabilize the hydrazinylidene system and enhance binding to aromatic residues in enzymes or receptors. This contrasts with pyridinylmethylene (), where the nitrogen atom could participate in hydrogen bonding .
  • Spectroscopic Trends :

    • IR spectra of hydrazinylidene acetamides consistently show strong C=O stretches (1660–1664 cm⁻¹) and NH vibrations (3186–3336 cm⁻¹) .
    • $ ^1H $-NMR signals for exchangeable NH protons (δ ~10–12 ppm) confirm hydrazine connectivity .
  • Synthetic Pathways :

    • Diazonium coupling () is a common method for introducing arylhydrazine groups, while hydrazine-benzylidene condensations () are used for allylidene/benzylidene derivatives .

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